molecular formula C₁₈H₂₈O₆ B1146518 1,2:5,6-Di-o-cyclohexylidene-myo-inositol CAS No. 34711-26-7

1,2:5,6-Di-o-cyclohexylidene-myo-inositol

カタログ番号 B1146518
CAS番号: 34711-26-7
分子量: 340.41
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .


Synthesis Analysis

Monoketalization of myo-inositol with one equivalent of 1,1-dimethoxycyclohexane or 2,2-dimethoxypropane in the presence of H2SO4-silica under similar conditions resulted in the simultaneous protection of 1-OH and 2-OH giving the 1,2-O-cyclohexylidene-myo-inositol .


Molecular Structure Analysis

The molecular formula of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is C18H28O6 . The molecule contains a total of 56 bonds. There are 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .


Chemical Reactions Analysis

The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative .


Physical And Chemical Properties Analysis

The molecular weight of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is 340.41132 g/mol . The molecule contains a total of 56 bonds, including 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .

科学的研究の応用

  • Synthesis and Derivative Formation : The compound is used in synthesizing various derivatives. For instance, p-Toluenesulfonylation of 1,2-O-cyclohexylidene-myo-inositol yields various mono-, di-, tri-, and tetra-O-p-toluenesulfonyl derivatives, valuable for further chemical transformations (Suami, Ogawa, Tanaka, & Otake, 1971).

  • Improved Preparation Methods : Research has focused on improving the preparation of cyclohexylidene derivatives of myo-inositol. A method involving the condensation of myo-inositol with 1,1-dimethoxy-cyclohexane has been developed, yielding 1,2-O-cyclohexylidene-myo-inositol and other derivatives (Jiang & Baker, 1986).

  • Anhydro Derivatives : The reaction of 1,2-O-cyclohexylidene-myo-inositol tosylates with sodium methoxide produces various anhydro derivatives, which have been structurally characterized (Suami, Ogawa, Oki, & Ohashi, 1972).

  • Crystal Structure Analysis : The crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate has been reported, providing insights into its molecular interactions and conformation (Purushothaman et al., 2017).

  • Enzymatic Resolution and Synthesis : Enzymatic processes have been developed for the regio- and enantioselective esterification of 1,2:5,6-di-O-cyclohexylidene-myo-inositol, leading to optically pure materials and selectively protected products, important in synthesizing naturally occurring myo-inositol phosphate derivatives (Ling et al., 1993).

  • Chemoenzymatic Synthesis : The compound is a key intermediate in the chemoenzymatic synthesis of myo-inositol polyphosphates, a class of molecules with significant biological activities (Gou, Liu, & Chen, 1992).

  • Heterogeneous Catalysis : The compound plays a role in the development of eco-friendly heterogeneous catalysts for the differential protection of myo-inositol hydroxyl groups, important for the synthesis of biologically significant phosphoinositols and natural products (Vibhute & Sureshan, 2013).

将来の方向性

1,2:5,6-Di-o-cyclohexylidene-myo-inositol has recently gained popularity in the medical industry for its myriad of therapeutic benefits . It’s best known for its ability to combat diseases such as diabetes and cancer . This compound’s exceptional characteristics and structure have deemed it an invaluable component in numerous medicinal endeavors .

特性

InChI

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAPESVEHHOBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Citations

For This Compound
43
Citations
L Ling, X Li, Y Watanabe, T Akiyama, S Ozaki - Bioorganic & medicinal …, 1993 - Elsevier
Enzyme-catalyzed regio- and enantioselective esterification of racemic 1,2:5,6-di-Ocyclohexylidene- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol, which are key intermediates for …
Number of citations: 12 www.sciencedirect.com
MT Rudolf, C Schultz - Liebigs Annalen, 1996 - Wiley Online Library
The hydroxyl group at C‐5 in racemic 1,2‐O‐Cyclohexylidene‐myo‐inositol (rac‐1) was regio‐ and enantioselectively acylated to give 5‐O‐acetyl‐ (2a)‐ or 5‐O‐butyryl‐2,3‐O‐…
V Salazar-Pereda, FJ Martínez-Martínez… - Journal of …, 1997 - Taylor & Francis
We have determined the preferred conformers in solution by a detailed NMR analysis using COSY and HETCOR experiments of three inositol isomers: myo (1), scyllo (2) and epi (3) …
Number of citations: 11 www.tandfonline.com
DM Gou, YC Liu, CS Chen - Carbohydrate research, 1992 - Elsevier
The 1,4,5-tris-, 1,3,4-tris-, and 1,3,4,5-tetrakis-phosphates of 1d-myo-inositol have been prepared in their enantiomerically pure forms from the two enantiomers of 1,2:5,6-di-O-…
Number of citations: 57 www.sciencedirect.com
AM Vibhute, KM Sureshan - RSC advances, 2013 - pubs.rsc.org
There is enormous interest in myo-inositol derivatives as they serve as precursors for the synthesis of several biologically important phosphoinositols, natural products, catalyst, …
Number of citations: 5 pubs.rsc.org
T Akiyama, N Takechi, S Ozaki, K Shiota - Bulletin of the Chemical …, 1992 - journal.csj.jp
A naturally occurring optically active cyclitol, L-quebrachitol (1L-2-O-methyl-chiro-inositol), was stereoselectively transformed into myo-inositol derivatives via an oxidation-reduction …
Number of citations: 37 www.journal.csj.jp
DS Wang, CS Chen - The Journal of Organic Chemistry, 1996 - ACS Publications
The 3-mono-, 3,4-bis-, and 3,4,5-trisphosphates of l-α-phosphatidyl-d-myo-inositol have been synthesized in their optically active forms from the two enantiomers of 1,2:5,6-di-O-…
Number of citations: 64 pubs.acs.org
SK Chung, Y Ryu - Carbohydrate research, 1994 - Elsevier
(±)-1,2:4,5-Di-O-isopropylidene-myo-inositol (5) and (±)-1,2:5,6-di-O-isopropylidene-myo-inositol (6) could be regioselectively functionalized in reactions including alkylation, acylation, …
Number of citations: 67 www.sciencedirect.com
A Carrillo Alocen - 2005 - scholarworks.iu.edu
Phosphatidylinositols are membrane phospholipids that play an important role in the regulation of vital functions in the cell. They are implicated in cell motitlity, cell proliferation, …
Number of citations: 2 scholarworks.iu.edu
AM Vibhute, KM Sureshan - The Journal of Organic Chemistry, 2014 - ACS Publications
We have investigated the conformational preferences of a series of cyclitol derivatives, namely mono- and diesters of 1,2:5,6-di-O-isopropylidene-myo-inositol and 1,2:5,6-di-O-…
Number of citations: 12 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。